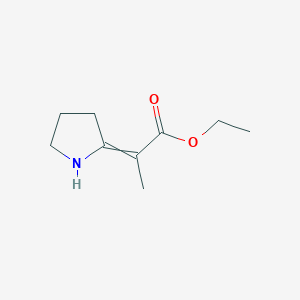
Ethyl 2-(pyrrolidin-2-ylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyrrolidin-2-ylidene)propanoate is a chemical compound characterized by a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-2-ylidene)propanoate typically involves the reaction of pyrrolidine derivatives with ethyl acrylate under specific conditions. One common method includes the use of azomethine ylides generated from benzylamino derivatives, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes . This reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1-propanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(pyrrolidin-2-ylidene)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(pyrrolidin-2-ylidene)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-(pyrrolidin-2-ylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A lactam with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities and industrial uses.
Prolinol: A hydroxylated pyrrolidine with applications in asymmetric synthesis and medicinal chemistry
Uniqueness: Ethyl 2-(pyrrolidin-2-ylidene)propanoate stands out due to its specific structural configuration, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industry.
Properties
CAS No. |
113236-57-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-2-ylidenepropanoate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7(2)8-5-4-6-10-8/h10H,3-6H2,1-2H3 |
InChI Key |
PUMWPTSGQWHFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















